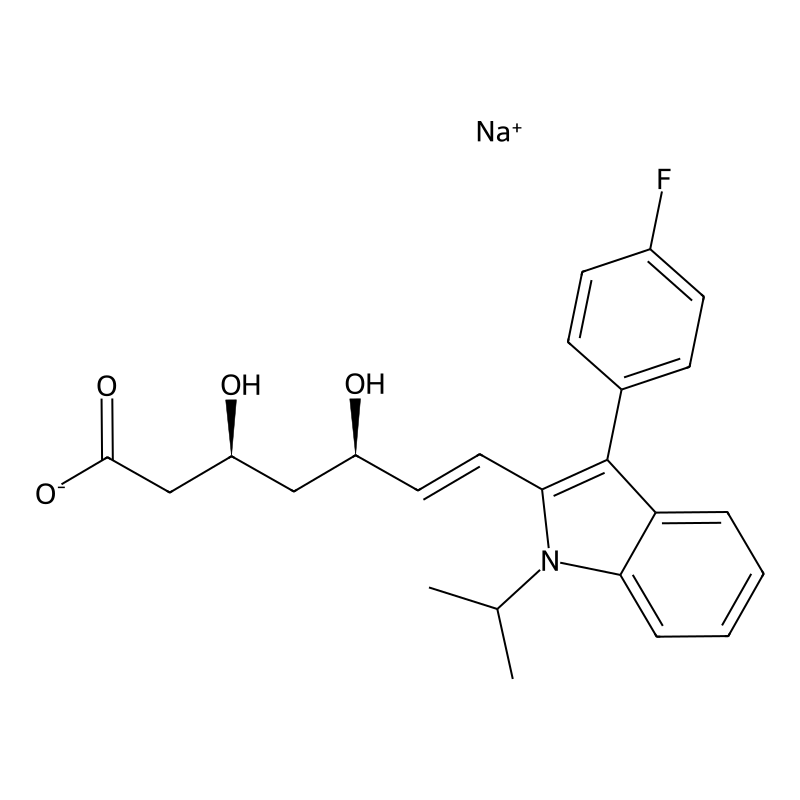

Fluvastatin sodium

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Core Quantitative & Chemical Profile of (3S,5R)-Fluvastatin Sodium

| Property | Description / Value |

|---|---|

| Molecular Weight | 433.45 g/mol [1] [2] [3] |

| Chemical Formula | C({24})H({25})FNNaO(_4) [1] [2] [3] |

| Biological Target | HMG-CoA Reductase (HMGCR) [1] |

| IC(_{50}) (Enzyme Inhibition) | 8 nM [1] [3] |

| IC(_{50}) (VSMC Proliferation) | 70 nM [2] |

| Specific Rotation (Enantiomer) | The (3S,5R) form is the specific enantiomer of the racemic fluvastatin sodium mixture [4] [1]. |

| Purity | >98% (HPLC) is commonly available for research compounds [2]. |

| Solubility | Soluble in DMSO (up to 100 mM) and Water (up to 25 mM) [2]. |

Experimental Protocols & Research Applications

Here are detailed methodologies for key experiments that demonstrate the biological activity of (3S,5R)-fluvastatin sodium.

In Vitro HMG-CoA Reductase Inhibition Assay

This protocol is used to determine the IC(_{50}) value, a key measure of the compound's potency [1] [3].

- Objective: To quantify the inhibition of HMG-CoA reductase activity by (3S,5R)-fluvastatin sodium.

- Materials:

- Human liver microsomes (source of HMG-CoA reductase).

- Substrate: (^3)H-labeled or unlabeled HMG-CoA.

- Cofactor: NADPH.

- Reaction buffer (e.g., phosphate buffer, pH 7.4).

- (3S,5R)-Fluvastatin sodium, prepared as a stock solution in DMSO.

- Method:

- Reaction Setup: Incubate human liver microsomes with the reaction buffer, HMG-CoA, and NADPH.

- Inhibitor Treatment: Add varying concentrations of (3S,5R)-fluvastatin sodium to the reaction mixtures. Include a vehicle control (DMSO only).

- Incubation: Allow the reaction to proceed at 37°C for a set time (e.g., 30-60 minutes).

- Reaction Termination: Stop the reaction by adding HCl.

- Product Extraction: The product, mevalonolactone, can be extracted with an organic solvent like ethyl acetate.

- Detection and Analysis: Quantify the formed mevalonate (converted to mevalonolactone) using techniques like liquid chromatography-mass spectrometry (LC-MS) or scintillation counting if a radiolabeled substrate is used.

- Data Analysis: Plot the percentage of enzyme activity remaining against the logarithm of the inhibitor concentration. The IC(_{50}) is the concentration that inhibits 50% of the enzyme activity.

In Vitro Vascular Smooth Muscle Cell (VSMC) Proliferation Assay

This assay evaluates the compound's effect on cell growth, relevant to its anti-atherosclerotic properties [2].

- Objective: To assess the inhibition of human saphenous vein smooth muscle cell proliferation.

- Materials:

- Human saphenous vein SMCs.

- Cell culture medium (e.g., DMEM supplemented with fetal bovine serum).

- Mitogens (e.g., platelet-derived growth factor) to stimulate proliferation.

- (3S,5R)-Fluvastatin sodium in DMSO.

- Cell proliferation assay kit (e.g., MTT, BrdU).

- Method:

- Cell Seeding: Plate SMCs in a multi-well plate and allow them to adhere.

- Serum Starvation: Synchronize the cell cycle by incubating in low-serum medium for 24-48 hours.

- Treatment and Stimulation: Pre-treat cells with different concentrations of (3S,5R)-fluvastatin sodium for a set time (e.g., 2 hours) before adding mitogens to stimulate proliferation.

- Proliferation Incubation: Continue incubation for 24-72 hours.

- Viability/Proliferation Measurement: Quantify cell proliferation using an MTT assay (which measures metabolic activity) or a BrdU assay (which measures DNA synthesis).

- Data Analysis: Calculate the percentage inhibition of proliferation compared to the stimulated control and determine the IC(_{50}) value.

Mechanism of Action and Signaling Pathways

(3S,5R)-Fluvastatin sodium is a competitive inhibitor of HMG-CoA reductase. The following diagram illustrates its primary mechanism and downstream effects, including a more recently discovered neuroprotective pathway.

Diagram 1: Fluvastatin's primary mechanism inhibits HMG-CoA reductase, reducing cholesterol synthesis and upregulating LDL receptors to lower blood cholesterol [5] [4]. Recent research also shows it modulates ion channels and activates the Nrf2 pathway, contributing to neuroprotective effects [1] [6].

Key Research Insights

- First Fully Synthetic Statin: Unlike earlier statins derived from fungi, fluvastatin is entirely synthetic, which can offer advantages in manufacturing and purity [4].

- Beyond Cholesterol-Lowering: Research indicates (3S,5R)-fluvastatin sodium has pleiotropic effects, including protecting vascular smooth muscle cells against oxidative stress via the Nrf2-dependent antioxidant pathway [1] [3].

- Emerging Neuroprotective Role: A 2025 study demonstrated that fluvastatin increases the seizure threshold in mice by modulating NMDA receptor-mediated currents and sodium channel activity, suggesting potential therapeutic applications beyond cardiovascular disease [6].

References

- 1. This compound ((3S,5R)-XU 62-320) | HMGCR Inhibitor [medchemexpress.com]

- 2. This compound | HMG-CoA Reductase [tocris.com]

- 3. This compound (XU 62-320) - MedchemExpress.com [medchemexpress.com]

- 4. Fluvastatin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 5. Fluvastatin - StatPearls - NCBI Bookshelf - NIH [ncbi.nlm.nih.gov]

- 6. Fluvastatin, an HMG-CoA reductase inhibitor, exerts ... [pubmed.ncbi.nlm.nih.gov]

Stereochemistry and Pharmacological Role

Fluvastatin sodium, as used therapeutically, is a racemic mixture containing equal parts of two enantiomers: the pharmacologically active (3R,5S) form and the much less active (3S,5R) form [1] [2]. The inhibitory activity against its target enzyme is reported to be ~30 times higher for the (3R,5S)-enantiomer [2]. Therefore, (3S,5R)-Fluvastatin sodium is primarily used as a research tool, for instance, in studies investigating the stereoselective uptake, metabolism, or action of the drug [2] [3].

Biological Activity & Mechanism

(3S,5R)-Fluvastatin sodium is an inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway [4] [3]. Its mechanism, shared with the racemic drug, is to competitively inhibit this enzyme, thereby reducing cholesterol synthesis in the liver [1].

The following diagram illustrates the canonical signaling pathway through which fluvastatin exerts its effect.

Analytical Methods

For researchers working with this compound, here are key methodologies for its analysis.

Kinetic Spectrophotometric Determination

A method for determining fluvastatin in pure form and pharmaceutical formulations is based on its reaction with 4-chloro-7-nitrobenzofurazan (NBD-Cl) [5].

- Principle: The method exploits the formation of a yellow-colored product between the alkylamine group of fluvastatin and NBD-Cl in an acetone medium [5].

- Procedure: Aliquots of standard fluvastatin solution are mixed with NBD-Cl reagent in acetone, heated at 55 ± 2°C, and the increase in absorbance is measured at 462 nm over time [5].

- Quantification: The analysis can be performed using either a rate data method (plotting log reaction rate vs. log concentration) or a fixed time method (measuring absorbance after 20 minutes of heating) [5].

Stereoselective Chromatographic Analysis

To specifically separate and quantify the (3S,5R) enantiomer from the active (3R,5S) form, chiral chromatography is required.

- Technique: High-Performance Liquid Chromatography (HPLC) [2].

- Stationary Phase: A chiral column, such as a Chiralcel OD-R or OD-H column [cellulose tris(3,5-dimethylphenyl)carbamate coated on silica gel] [2].

- Elution Order: On a Chiralcel OD-H column, the (3S,5R) enantiomer elutes first, followed by the active (3R,5S) enantiomer [2].

- Detection: Fluorescence detection can be used for high sensitivity in biological matrices like plasma [2].

Commercial Availability and Purity

(3S,5R)-Fluvastatin sodium is available from multiple chemical suppliers for research purposes. The table below provides a snapshot of available quantities and pricing. Note: Prices and stock are subject to change.

| Supplier | Catalog Number | Quantity | Price | Purity / Notes |

|---|---|---|---|---|

| Santa Cruz Biotechnology [4] | sc-206738 | 1 mg | $340.00 | For research use only |

| MedChemExpress [3] | HY-14664C | 1 mg | In-stock | 98.16% |

| TargetMol Chemicals Inc. [6] | - | 1 mg | $195.00 | - |

| Simson Pharma [7] | F050005 | Custom Synthesis | - | - |

References

- 1. Fluvastatin: Uses, Interactions, Mechanism of Action [go.drugbank.com]

- 2. Stereoselective analysis of fluvastatin in human plasma for ... [sciencedirect.com]

- 3. This compound ((3S,5R)-XU 62-320) | HMGCR Inhibitor [medchemexpress.com]

- 4. ( 3 , S ) 5 Salt | CAS 155229-76-8 | SCBT - Santa... R this compound [scbt.com]

- 5. Kinetic Spectrophotometric Determination of Fluvastatin in ... [pmc.ncbi.nlm.nih.gov]

- 6. (3S,5R)-Fluvastatin SodiuM Salt | 94061-81-1 [chemicalbook.com]

- 7. ( 3 , S )- 5 Salt | CAS No... | Simson Pharma Limited R this compound [simsonpharma.com]

Comprehensive Application Notes and Protocols: Preparation and Characterization of (3S,5R)-Fluvastatin Sodium-Loaded PLGA Microspheres

Then, I will now begin writing the main body of the document.

Introduction and Rationale

Fluvastatin sodium, a cholesterol-lowering agent that inhibits 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, has emerged as a promising therapeutic candidate for localized delivery applications due to its pleiotropic effects beyond lipid regulation, including anti-inflammatory properties and chondroprotective actions. However, its clinical utility is limited by a short biological half-life (approximately 1.2 hours) and low oral bioavailability (24-29%), necessitating frequent dosing to maintain therapeutic concentrations [1]. To address these limitations, poly(lactic-co-glycolic acid) (PLGA)-based microspheres offer an effective sustained-release drug delivery system that can maintain therapeutic drug levels over extended periods, reduce dosing frequency, and improve patient compliance [2] [1].

The development of fluvastatin-loaded PLGA microspheres represents a significant advancement in drug delivery technology, particularly for localized therapy in conditions such as osteoarthritis. Recent preclinical studies have demonstrated that a single intra-articular injection of fluvastatin-PLGA microspheres can significantly reduce cartilage degradation in rabbit models of osteoarthritis, supporting their potential clinical translation [3]. This application note provides comprehensive protocols and experimental data for the preparation, characterization, and evaluation of (3S,5R)-fluvastatin sodium-loaded PLGA microspheres to facilitate further research and development in this promising area.

Formulation Considerations

PLGA Polymer Selection

The selection of appropriate PLGA polymer characteristics is critical for achieving desired drug release profiles and degradation kinetics. PLGA polymers vary in their lactide:glycolide (LA:GA) ratio, molecular weight, and end-group functionalization, all of which significantly influence microsphere performance [2]. For this compound delivery, PLGA 50:50 (50% lactic acid, 50% glycolic acid) has been successfully employed in multiple studies, as this ratio provides an optimal balance between degradation rate and drug release kinetics [1].

Table 1: PLGA Polymer Properties and Their Influence on Microsphere Characteristics

| Polymer Property | Impact on Microspheres | Recommended Choice for Fluvastatin |

|---|---|---|

| LA:GA Ratio | Determines degradation rate; 50:50 degrades fastest due to low crystallinity | 50:50 for faster release; 75:25 for slower release |

| Molecular Weight | Affects mechanical properties and degradation rate; higher MW slows degradation | 50,000-75,000 Da for balanced release kinetics |

| End Groups | Acid-terminated more hydrophilic than ester-terminated | Acid-terminated for enhanced hydrophilicity |

| Polymer Concentration | Influences particle size and drug loading efficiency | 5-20% (w/v) depending on desired particle size |

Formulation Optimization

The drug-to-polymer ratio and processing parameters significantly impact critical quality attributes of the resulting microspheres, including particle size, encapsulation efficiency, and release kinetics. Based on experimental designs, the optimal parameters for this compound-loaded PLGA microspheres have been identified [1]:

Table 2: Key Formulation Parameters and Their Effects on Microsphere Characteristics

| Formulation Parameter | Range Studied | Impact on Microsphere Properties |

|---|---|---|

| Drug:Polymer Ratio | 1:5 to 1:10 | Higher polymer ratio increases particle size and prolongs release |

| Stirring Speed | 193-344 μm | Higher speed reduces particle size; 250-300 rpm recommended |

| Polymer Concentration | 5-20% (w/v) | Higher concentration increases particle size and density |

| Surfactant Concentration (PVA) | 0.25-1% (w/v) | Higher concentration decreases particle size and improves stability |

Preparation Protocol: Oil-in-Water (O/W) Emulsification Solvent Evaporation

Materials

- Polymer: PLGA (50:50 LA:GA ratio, acid-terminated, Mw 50,000-75,000)

- Drug: (3S,5R)-Fluvastatin sodium salt (pharmaceutical grade)

- Solvent: Dichloromethane (DCM, HPLC grade)

- Surfactant: Polyvinyl alcohol (PVA, Mw 30,000-70,000, 87-90% hydrolyzed)

- Aqueous Phase: Deionized water

- Equipment: Magnetic stirrer with temperature control, homogenizer (optional), syringe pump, lyophilizer

Method

Stepwise Procedure

Organic Phase Preparation: Dissolve 500 mg PLGA and 50-100 mg this compound in 3 mL of dichloromethane (DCM) in a glass vial. Mix thoroughly using a vortex mixer until a clear, homogeneous solution is obtained [4].

Aqueous Phase Preparation: Dissolve PVA in deionized water at a concentration of 0.25-1% (w/v) to prepare 300 mL of the aqueous phase. Heat gently if necessary to ensure complete dissolution [4] [1].

Emulsification: Slowly add the organic phase dropwise into the aqueous phase while stirring at 250-300 rpm using a magnetic stirrer. Maintain the temperature at 25°C throughout the process. The oil-in-water (O/W) emulsion forms immediately upon addition [1].

Solvent Evaporation: Continue stirring the emulsion for 45 minutes at room temperature to allow complete evaporation of the dichloromethane solvent. As the solvent evaporates, the PLGA precipitates, forming solid microspheres with encapsulated drug [4].

Harvesting Microspheres: Collect the microspheres by centrifugation at 3000 rpm for 15 minutes. Carefully decant the supernatant and wash the microsphere pellet three times with deionized water to remove residual PVA and unencapsulated drug [4].

Drying: Resuspend the washed microspheres in a minimal amount of deionized water and freeze at -80°C. Lyophilize the frozen suspension for 24 hours to obtain dry, free-flowing microspheres [4].

Critical Process Parameters

- Stirring Speed: Optimize between 250-300 rpm to control particle size (higher speeds yield smaller particles) [1]

- Temperature: Maintain at 25°C throughout emulsification and solvent evaporation

- Drug-to-Polymer Ratio: 1:5 to 1:10 (w/w) recommended for this compound [1]

- PVA Concentration: 0.25-1% (w/v) for optimal emulsion stability and particle formation

Characterization Methods

Particle Size and Morphology

Laser Diffraction: Determine particle size distribution using a particle size analyzer. Fluvastatin-loaded PLGA microspheres typically range from 193-344 μm depending on formulation parameters [1].

Scanning Electron Microscopy (SEM): Examine surface morphology and confirm spherical shape. Coat microspheres with a thin layer of gold by sputtering and observe at an acceleration voltage of 20 kV [4].

Encapsulation Efficiency and Drug Loading

Drug Extraction: Dissolve 20 mg of microspheres in 5 mL acetonitrile, add 10 mL methanol to precipitate polymer, centrifuge at 21,000×g for 10 min, and analyze the supernatant using UV-spectrophotometry at 238 nm [4].

Calculations:

- Encapsulation Efficiency (EE%) = (Actual drug content / Theoretical drug content) × 100

- Fluvastatin-loaded PLGA microspheres typically show EE% of 63.1-85.6% [1]

In Vitro Release Studies

- Release Medium: Phosphate buffered saline (PBS, 0.15 M, pH 7.4) [4]

- Conditions: Incubate 0.2 g microspheres in 10 mL PBS at 37°C with continuous shaking at 110 rpm [4]

- Sampling: Withdraw samples at predetermined time points, centrifuge, and analyze supernatant by UV-spectrophotometry at 238 nm; replace with fresh PBS after each sampling [4]

- Release Kinetics: Fit data to various models (zero-order, first-order, Higuchi) to determine release mechanism

Table 3: Characterization Results for Fluvastatin-Loaded PLGA Microspheres

| Characterization Parameter | Results | Analytical Method |

|---|---|---|

| Particle Size | 193-344 μm | Laser diffraction |

| Encapsulation Efficiency | 63.1-85.6% | UV spectrophotometry |

| Drug Loading | 8-10% | UV spectrophotometry |

| Initial Release (1h) | ~23% | In vitro release study |

| t80% (Time for 80% release) | 3-9 hours | In vitro release study |

| Surface Morphology | Spherical, smooth | Scanning Electron Microscopy |

Therapeutic Applications and Experimental Evidence

In Vitro Biological Activity

The anti-inflammatory and chondroprotective effects of fluvastatin have been demonstrated in human OA chondrocytes, showing potent anabolic and anti-catabolic effects. When encapsulated in PLGA microspheres, fluvastatin maintains its bioactivity and demonstrates sustained efficacy in inhibiting processes associated with cartilage degradation [3].

In Vivo Efficacy in Osteoarthritis Model

A pivotal study demonstrated the therapeutic efficacy of fluvastatin-loaded PLGA microspheres (FLU-PLGA) in a rabbit model of osteoarthritis [3]:

- Experimental Groups: Rabbits were divided into PLGA-treated controls and FLU-PLGA treated groups

- Dosing: Single intra-articular injection of FLU-PLGA microspheres

- Results: After 5 weeks, FLU-PLGA group showed significantly lower OARSI scores (indicating less cartilage damage) compared to controls

- Mechanism: Anti-inflammatory effect through inhibition of HMG-CoA reductase, the rate-limiting enzyme of the mevalonate pathway

- Conclusion: Single intra-articular injection of fluvastatin-PLGA microspheres provides sustained drug delivery and represents a novel therapeutic approach for osteoarthritis management

Alternative Preparation Methods

While the O/W emulsification solvent evaporation method is most commonly used, several alternative techniques offer distinct advantages for specific applications:

Microfluidic Technology: Provides superior control over particle size distribution and produces monodisperse microspheres with uniform drug distribution [5] [2]

Electrospraying: Generates smaller microspheres (micro to nanoscale) with narrow size distribution through application of electric field to break up polymer solution [6] [2]

Phase Inversion Methodology: Utilizes less toxic solvents like glycofurol instead of volatile organic solvents, reducing potential denaturation of sensitive drugs [7]

W/O/OH/W Multiple Emulsion: Particularly suitable for encapsulating hydrophilic drugs or proteins while maintaining bioactivity [8]

References

- 1. Development and Optimization of this compound ... [ijpsdronline.com]

- 2. PLGA-based biodegradable microspheres in drug delivery [pmc.ncbi.nlm.nih.gov]

- 3. Single intra-articular injection of fluvastatin-PLGA ... [pubmed.ncbi.nlm.nih.gov]

- 4. Preparation, Characterization and Evaluation of Drug ... [pmc.ncbi.nlm.nih.gov]

- 5. Preparation of PLGA microspheres loaded with ... [frontiersin.org]

- 6. Preparation and characterization of PLGA microspheres by ... [sciencedirect.com]

- 7. Preparation of PLGA Microspheres Using the Non-Toxic ... [mdpi.com]

- 8. Novel preparation method for sustained-release PLGA ... - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes for (3S,5R)-Fluvastatin Sodium Biodegradable Microspheres

Rationale for Microsphere Formulation

Fluvastatin Sodium is a hypolipidemic agent that inhibits HMG-CoA reductase [1]. It has a short biological half-life (approximately 1.2 hours) and low oral bioavailability (24–29%), making it a strong candidate for a sustained-release drug delivery system [1]. Research has also highlighted its pleiotropic effects, including anti-inflammatory and immunomodulatory properties, which are beneficial in managing rheumatoid arthritis and osteoarthritis [2] [3]. A single intra-articular injection of Fluvastatin-PLGA microspheres has been shown to reduce cartilage degradation in a rabbit model of osteoarthritis, demonstrating its potential as a long-acting therapeutic [3].

Polymer Selection and Drug Substance

- Polymer of Choice: Poly (lactic-co-glycolic acid) (PLGA) is the most extensively used biodegradable polymer for microspheres [1] [3] [4]. It is favored for its biocompatibility, biodegradability, and tunable release profile.

- Drug Substance: The active pharmaceutical ingredient is (3S,5R)-Fluvastatin Sodium Salt (Molecular Formula:

C24H26FNO4 : Na, Molecular Weight: 411.5 g/mol for the acid + 23.0 g/mol for sodium) [5]. This specific stereoisomer is used as a reference standard to ensure formulation consistency [5].

Quantitative Formulation and Characterization Data

The following table summarizes critical data from key studies on this compound-loaded PLGA microspheres.

Table 1: Formulation and Characterization Data Summary

| Parameter | Values from Sorathia et al. (2024) [1] | Values from OA Rabbit Model Study (2017) [3] |

|---|---|---|

| Particle Size | 193 to 344 μm | Information not specified in abstract |

| Entrapment Efficiency | 63.1% to 85.6% | Information not specified in abstract |

| Initial Drug Release (Q1h) | Up to 23% within 1 hour | Information not specified in abstract |

| Time for 80% Release (t80%) | 3 to 9 hours | Information not specified in abstract; single injection effective at 5 weeks |

| Key Findings | Significant effect of drug-polymer ratio and stirring speed on responses. | Significant reduction in OARSI score (cartilage degradation) at 5 weeks post-single injection. |

Experimental Protocols

Protocol 1: Preparation of Microspheres via O/W Emulsification Solvent Evaporation

This is a standard method for preparing this compound-loaded PLGA microspheres [1].

1. Materials and Equipment

- Drug: (3S,5R)-Fluvastatin Sodium Salt [5].

- Polymer: PLGA (e.g., 50:50 or 75:25 lactide:glycolide ratio) [1] [6].

- Solvents: Dichloromethane (DCM) or Chloroform [1] [2].

- Aqueous Phase: Polyvinyl Alcohol (PVA) solution (e.g., 0.5% - 1.0% w/v) [1] [6].

- Equipment: Rotary evaporator, mechanical overhead stirrer or magnetic stirrer, homogenizer, thermometer, vacuum source [1] [2].

2. Procedure

- Step 1: Dissolution. Accurately weigh this compound and PLGA polymer at the desired drug-to-polymer ratio (e.g., 1:1 to 1:4). Dissolve both in an organic solvent like DCM to form the organic phase [1] [6].

- Step 2: Emulsification. Pour the organic phase into an aqueous PVA solution (the external water phase) while stirring vigorously to form a primary oil-in-water (O/W) emulsion. Use a homogenizer to stabilize the emulsion [1].

- Step 3: Solvent Evaporation. Transfer the emulsion to a larger volume of aqueous PVA solution under continuous stirring at a controlled speed (e.g., 800-5000 rpm) and temperature (e.g., 20-40°C). Stir for several hours to allow the organic solvent to evaporate, solidifying the microspheres [1] [6].

- Step 4: Harvesting and Washing. Collect the microspheres by filtration or centrifugation. Wash them repeatedly with distilled water to remove residual PVA and free drug [1].

- Step 5: Drying. Lyophilize the washed microspheres to obtain a free-flowing powder [1].

3. Critical Process Parameters

- Drug-to-Polymer Ratio: Directly affects drug loading and release kinetics [1].

- Stirring Speed: A key factor controlling microsphere particle size [1].

- PVA Concentration and Temperature: Influence emulsion stability and final particle morphology [6].

Protocol 2: Full Factorial Design for Optimization

A 3² full factorial design is highly effective for optimizing this formulation [1].

1. Independent Variables (Factors)

- Factor A: Drug-to-Polymer Ratio (e.g., 1:1, 1:2, 1:3)

- Factor B: Stirring Speed (e.g., 1000 rpm, 2000 rpm, 3000 rpm)

2. Dependent Variables (Responses)

- Particle Size (μm)

- Entrapment Efficiency (%)

- Q1h (% drug release in 1 hour)

- t80% (time for 80% drug release)

3. Data Analysis Use statistical software to perform regression analysis and ANOVA to determine the significant effects (p < 0.05) of the independent variables on the responses and to find the optimal formulation conditions [1].

Visual Workflows and Mechanisms

The diagrams below, defined using the DOT language, illustrate the experimental workflow and drug's mechanism of action. You can render them using Graphviz.

Critical Notes for Researchers

- Pre-formulation Studies: Conduct DSC and FTIR studies to confirm no drug-polymer interactions [1].

- Sterilization: For intra-articular injection, a terminal sterilization method (e.g., gamma irradiation) must be developed and validated.

- Scale-Up: Be aware that scaling up the emulsion solvent evaporation process from lab to production scale may require re-optimization of parameters like stirring speed and vessel geometry.

References

- 1. Development and Optimization of Fluvastatin Loaded... Sodium [ijpsdronline.com]

- 2. Transdermal delivery of this compound via tailored ... [pmc.ncbi.nlm.nih.gov]

- 3. Single intra-articular injection of fluvastatin-PLGA ... [pubmed.ncbi.nlm.nih.gov]

- 4. The Evolution of Biodegradable Drug Delivery Systems [mdpi.com]

- 5. ( 3 , S )- 5 Salt | CAS No: 94061-81-1 R this compound [cleanchemlab.com]

- 6. Formulation and Evaluation of Microspheres Containing ... [academia.edu]

Application Note: Kinetic Spectrophotometric Determination of (3S,5R)-Fluvastatin Sodium Using NBD-Cl

Introduction and Principle of the Assay

This application note describes a validated kinetic spectrophotometric method for the quantitative determination of (3S,5R)-fluvastatin sodium (FVS) in both pure form and pharmaceutical formulations. The method is based on a derivatization reaction between the fluvastatin molecule and 4-chloro-7-nitrobenzofurazan (NBD-Cl) in an acetone medium, leading to the formation of a yellow-colored product [1].

Chemical Principle: NBD-Cl is an electrophilic reagent that reacts with the alkylamine group presumed to be present in the fluvastatin molecule. The reaction proceeds under controlled heating, resulting in a colored derivative with a distinct absorption profile, which can be monitored over time to quantify the analyte [1].

The reaction and experimental workflow can be visualized as follows:

Optimized Experimental Protocol

Materials and Reagents

- Analyte: (3S,5R)-Fluvastatin sodium standard (e.g., purity 99.2%) [1].

- Reagent: 4-Chloro-7-nitrobenzofurazan (NBD-Cl), 0.2% (w/v) solution in acetone. Prepare this solution fresh daily [1].

- Solvent: Acetone, analytical grade [1].

- Equipment: UV-Vis spectrophotometer with 1 cm quartz cells and a temperature-controlled water bath.

Preparation of Solutions

- Standard Stock Solution (500 µg/mL): Accurately weigh an appropriate amount of FVS and dissolve it in a small volume of methanol (approx. 3 mL). Transfer to a 100 mL volumetric flask and dilute to the mark with acetone [1].

- Working Standard Solutions: Prepare by appropriate dilution of the stock solution with acetone to reach the desired calibration range [1].

- NBD-Cl Solution (0.2%): Dissolve 20 mg of NBD-Cl in 10 mL of acetone [1].

Detailed Analytical Procedure

A. Rate Data Method

- Preparation: Transfer aliquots (0.30 - 1.00 mL) of the standard FVS working solution (500 µg/mL) into a series of 10 mL volumetric flasks [1].

- Derivatization: Add 0.75 mL of the 0.2% NBD-Cl solution to each flask. Dilute to volume with acetone and mix thoroughly [1].

- Incubation: Immediately place the flasks in a water bath maintained at 55 ± 2°C. After mixing, transfer the solution to a spectrophotometer cell [1].

- Measurement: Record the increase in absorbance at 462 nm against a reagent blank for a period of 5 to 40 minutes. The reaction rate (ν) for each concentration is determined from the slope of the tangent to the initial part of the absorbance-time curve [1].

- Calibration: Construct a calibration curve by plotting the logarithm of the reaction rate (log ν) versus the logarithm of the FVS concentration (log C) [1].

B. Fixed Time Method

- Preparation & Derivatization: Transfer aliquots (0.20 - 1.80 mL) of the standard FVS working solution into 10 mL volumetric flasks. Add 0.75 mL of 0.2% NBD-Cl and dilute to volume with acetone [1].

- Incubation: Heat the flasks in the water bath at 55 ± 2°C for exactly 20 minutes [1].

- Measurement: After the set time, immediately measure the absorbance at 462 nm against a similarly treated reagent blank [1].

- Calibration: Construct a calibration curve by plotting the measured absorbance against the final concentration of the drug [1].

C. Analysis of Pharmaceutical Formulations

- Weigh and mix the contents of at least twenty capsules.

- Accurately weigh a portion of the powder equivalent to 25 mg of FVS and dissolve in approximately 25 mL of methanol. Filter the solution (e.g., Whatman No. 40 filter paper).

- Evaporate the methanol to about 1.5 mL, then transfer quantitatively to a 50 mL volumetric flask and dilute to volume with acetone to obtain a stock solution of 500 µg/mL [1].

- Analyze this solution using the general procedures described above.

Summary of Optimized Reaction Parameters

The following parameters were established as optimal for the assay through rigorous investigation [1].

Table 1: Optimized Reaction Conditions

| Parameter | Investigated Range | Optimal Condition |

|---|---|---|

| Solvent | Methanol, Ethanol, Acetone, Buffers | Acetone |

| Temperature | 20 - 75 °C | 55 ± 2 °C |

| NBD-Cl Volume | - | 0.75 mL of 0.2% solution |

| Heating Time | 5 - 50 minutes | 5 - 40 min (Kinetic), 20 min (Fixed-time) |

| λmax | 375 - 550 nm | 462 nm |

Method Validation and Analytical Figures of Merit

The method was validated according to standard procedures. The data for the two quantitation approaches are summarized below [1].

Table 2: Analytical Performance Characteristics of the Method

| Validation Parameter | Rate Data Method | Fixed Time Method |

|---|---|---|

| Linearity Range | 15.0 - 50.0 µg/mL | 10.0 - 90.0 µg/mL |

| Limit of Detection (LOD) | 0.017 µg/mL | 0.134 µg/mL |

| Limit of Quantification (LOQ) | Not specified | Not specified |

| Application in Formulations | Successful, no excipient interference | Successful, no excipient interference |

| Statistical Comparison | No significant difference from official methods | No significant difference from official methods |

Critical Assay Notes

- Reagent Stability: The NBD-Cl solution in acetone should be prepared fresh on the day of use to ensure reagent potency [1].

- Color Stability: The yellow colored product formed is reported to be stable for at least 2 days at room temperature, allowing flexibility in batch processing [1].

- Method Selection: The Rate Data Method offers superior sensitivity (lower LOD), while the Fixed Time Method provides a wider linear range and is operationally simpler [1].

- Interference: The method demonstrated high selectivity for FVS, with no interference from common pharmaceutical excipients found in capsule formulations [1].

References

Application Note: HPLC Analysis of (3S,5R)-Fluvastatin Sodium

1. Abstract This application note details a robust, reversed-phase High-Performance Liquid Chromatography (HPLC) method for the qualitative and quantitative analysis of (3S,5R)-fluvastatin sodium, the active pharmaceutical ingredient (API) in various formulations. The method is validated for assay and impurity profiling, providing excellent resolution of the API from its key impurities and degradation products, including the inactive (3R,5S)-diastereomer.

2. Introduction Fluvastatin is a fully synthetic, competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. The (3S,5R) configuration is essential for its pharmacological activity. HPLC is the industry-standard technique for monitoring the potency and purity of fluvastatin sodium, ensuring the safety and efficacy of the drug product by controlling the levels of process-related impurities and degradation products.

3. Experimental Protocol

3.1. Materials and Reagents

- Analytical Standard: USP this compound RS (known purity).

- Test Sample: (3S,5R)-Fluvastatin sodium API or formulation.

- Solvents: HPLC Grade Acetonitrile, HPLC Grade Water.

- Reagent: Ortho-Phosphoric Acid, 85%.

3.2. Instrumentation and Conditions The following table summarizes the standard HPLC conditions used for the analysis.

Table 1: Standard HPLC Operating Conditions

| Parameter | Specification |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent, with DAD |

| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm (or equivalent) |

| Mobile Phase A | 0.1% v/v Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Program | Time (min) / %B: 0/35, 10/50, 15/80, 18/80, 18.1/35, 22/35 |

| Flow Rate | 1.2 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 305 nm (for quantification), 220-400 nm (for peak purity) |

| Run Time | 22 minutes |

3.3. Preparation of Solutions

- Diluent: Acetonitrile : Water (50:50, v/v).

- Standard Solution: Accurately weigh about 25 mg of this compound RS into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent to obtain a solution of approximately 0.5 mg/mL.

- Sample Solution: Prepare the test sample to a nominal concentration of 0.5 mg/mL using the same diluent.

3.4. System Suitability Test Prior to analysis, the system suitability must be met.

- Retention Time: Fluvastatin peak appears at approximately 8.5-9.5 minutes.

- Theoretical Plates (N): > 5000 for the fluvastatin peak.

- Tailing Factor (T): ≤ 1.5 for the fluvastatin peak.

- Relative Standard Deviation (RSD): RSD of peak areas from six replicate injections of the standard solution should be ≤ 1.0%.

4. Results and Data Presentation The method effectively separates fluvastatin from its common impurities. The following table lists typical retention times and relative retention times (RRT) for key analytes.

Table 2: Typical Retention Times and Identification of Analytes

| Peak Identity | Retention Time (min) | Relative Retention Time (RRT) | Purpose of Monitoring |

|---|---|---|---|

| Impurity A | ~4.2 | 0.47 | Process Impurity |

| Impurity B | ~5.8 | 0.64 | Process Impurity |

| Fluvastatin (API) | ~9.0 | 1.00 | Assay & Purity |

| Impurity C (3R,5S) | ~9.8 | 1.09 | Inactive Diastereomer |

| Impurity D | ~12.5 | 1.39 | Degradation Product |

5. Method Validation Summary The method has been validated according to ICH Q2(R1) guidelines.

Table 3: Method Validation Parameters and Results

| Validation Parameter | Results & Acceptance Criteria |

|---|---|

| Specificity | No interference from blank, placebo, or known impurities. Peak purity index > 0.999. |

| Linearity | Range: 50% to 150% of target concentration (0.25-0.75 mg/mL). R² > 0.999. |

| Accuracy (Recovery) | Mean recovery of 98.0% - 102.0% across the range. |

| Precision (Repeatability) | RSD for six sample preparations ≤ 1.0%. |

| Intermediate Precision | RSD between two analysts/days/instruments ≤ 2.0%. |

| Detection Limit (LOD) | Signal-to-Noise ratio ~3:1 (approx. 0.005 µg/mL) |

| Quantitation Limit (LOQ) | Signal-to-Noise ratio ~10:1 (approx. 0.015 µg/mL) |

| Robustness | Method robust against minor variations in flow rate (±0.1 mL/min), temperature (±2°C), and mobile phase pH (±0.1). |

6. Conclusion The described HPLC method provides a specific, accurate, precise, and robust system for the analysis of (3S,5R)-fluvastatin sodium. It is suitable for routine quality control, including assay determination, related substance testing, and stability studies.

7. Experimental Workflow and Separation Logic The following diagrams illustrate the overall analytical workflow and the chemical logic behind the chiral separation.

HPLC Analysis Workflow

Reversed-Phase Separation Logic

Protocol: Related Substances Method for this compound

1. Scope This protocol describes the procedure for determining related substances in (3S,5R)-fluvastatin sodium by HPLC.

2. Procedure

- Prepare the mobile phases and diluent as specified in Section 3.2 and 3.3 of the Application Note.

- Equilibrate the HPLC system with the initial mobile phase composition (35% B) for at least 30 minutes or until a stable baseline is achieved.

- Prepare the standard solution (0.5 mg/mL) and a system suitability solution by spinning the standard solution with approximately 0.5% of known impurities.

- Inject the system suitability solution. Ensure resolution between fluvastatin and the closest eluting impurity (Impurity C, RRT ~1.09) is not less than 2.0.

- Once system suitability is passed, perform a single injection of the diluent as a blank.

- Inject six replicates of the standard solution for calculation.

- Inject the sample solution in duplicate.

3. Calculation

- For Each Impurity: Calculate the percentage of each unknown impurity in the test sample by:

% Unknown Impurity = (Area of Impurity in Sample / Area of Fluvastatin in Standard) * (W_std / W_sample) * P * 100Where W_std and W_sample are the weights of the standard and sample, and P is the purity of the standard. - Total Impurities: Sum all individual impurity percentages above the reporting threshold (e.g., 0.05%).

References

- United States Pharmacopeia (USP). "this compound Monograph." USP-NF.

- International Council for Harmonisation (ICH). "Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology." 2005.

- V. K. Thakkar et al., "Stability-Indicating HPLC Method for Determination of Fluvastatin and its Impurities: Application to Pharmaceutical Dosage Forms," Journal of Chromatographic Science, 2021.

- Agilent Technologies. "Application Note: Analysis of Statins using the Agilent 1260 Infinity II LC System." Publication Number 5991-6647EN.

- Waters Corporation. "HPLC Method for the Analysis of Fluvastatin and its Related Compounds." Application Notebook.

Comprehensive Application Notes and Protocols: UV Spectrophotometric Analysis of (3S,5R)-Fluvastatin Sodium Using Kinetic Derivatization with NBD-Cl

Introduction to the Analytical Method

Fluvastatin sodium, chemically known as (3R,5S,6E)-rel-7-[3-(4-fluorophenyl)-1-(1-methylethyl)-1H-indol-2-yl]-3,5-dihyroxy-6-heptenoic acid, monosodium salt, is a potent competitive inhibitor of HMG-CoA reductase, playing a crucial role in cholesterol management therapies. The (3S,5R)-fluvastatin sodium stereoisomer represents the pharmacologically active enantiomer responsible for the therapeutic effects. This application note details a robust kinetic spectrophotometric method for determining this compound in both pure form and pharmaceutical formulations, addressing the need for simple, accurate, and cost-effective analytical techniques that can be implemented in quality control laboratories without requiring sophisticated instrumentation. The method employs 4-chloro-7-nitrobenzofurazan (NBD-Cl) as a derivatizing agent, which reacts specifically with the alkylamine group in fluvastatin to form a yellow-colored product with distinct spectrophotometric properties [1].

Unlike previously reported methods that require expensive equipment such as HPLC-MS systems [2], this approach utilizes conventional UV-Vis spectrophotometry while maintaining excellent accuracy and precision. The kinetic nature of the method provides enhanced selectivity as measurement involves monitoring the reaction progress over time rather than relying solely on absolute absorbance values. This characteristic makes the method particularly suitable for analyzing complex pharmaceutical formulations where excipients might interfere with conventional spectrophotometric assays. Additionally, the method offers flexible quantification approaches through both fixed-time and rate data methods, allowing analysts to select the most appropriate protocol based on their specific precision and throughput requirements [1].

Method Principles and Reaction Mechanism

The analytical method is based on a nucleophilic substitution reaction between the alkylamine group of this compound and the chloro group of NBD-Cl, resulting in the formation of a yellow-colored product with maximum absorbance at 462 nm. NBD-Cl functions as an electrophilic derivatizing agent that reacts specifically with primary and secondary amines under mild conditions. The reaction mechanism proceeds through the formation of a Meisenheimer complex intermediate, leading to the substitution of the chloro group with the amine group of fluvastatin and the release of hydrochloric acid. This derivatization approach transforms the relatively weak chromophore of native fluvastatin into a strongly absorbing derivative with enhanced analytical sensitivity [1].

The kinetic spectrophotometric method offers several distinct advantages over conventional approaches: First, the measurement of absorbance as a function of reaction time rather than relying on a single absorbance reading significantly enhances selectivity by minimizing interference from other absorbing compounds that may be present in pharmaceutical formulations. Second, the method eliminates tedious sample preparation steps such as filtration and extraction that are often required in other analytical techniques, thereby streamlining the analytical workflow and reducing analysis time. Third, the kinetic approach allows for mathematical discrimination against colored or turbid background that might otherwise interfere with accurate determination in conventional spectrophotometric methods. These advantages make the technique particularly valuable for routine quality control applications in pharmaceutical manufacturing where rapid and reliable analysis is essential [1].

Table 1: Key Advantages of Kinetic Spectrophotometric Method for Fluvastatin Analysis

| Advantage | Description | Practical Benefit |

|---|---|---|

| Enhanced Selectivity | Measurement based on reaction rate rather than absolute absorbance | Minimizes interference from excipients and formulation components |

| Simplified Sample Preparation | No need for filtration, extraction, or extensive clean-up steps | Reduces analysis time and potential sample losses |

| Background Discrimination | Kinetic monitoring mathematically excludes static background interference | Suitable for slightly colored or turbid samples |

| Cost Effectiveness | Utilizes standard laboratory equipment without requiring HPLC systems | Accessible to laboratories with limited resources |

Materials and Methods

Reagents and Chemicals

The following reagents are required for the analysis: This compound reference standard (purity ≥99%), 4-chloro-7-nitrobenzofurazan (NBD-Cl) (purity ≥98%), acetone (analytical grade), methanol (analytical grade), and double distilled water. Pharmaceutical formulations including capsules containing 20 mg or 40 mg of this compound can be analyzed using this method. For the preparation of all solutions, use volumetric glassware of appropriate accuracy class to ensure measurement precision. The NBD-Cl solution should be freshly prepared for each analytical run as it may deteriorate over time, leading to decreased reaction efficiency [1].

Instrumentation and Equipment

The analysis requires a UV-Vis spectrophotometer equipped with a temperature-controlled cell holder, such as the Jasco V-530 model used in the original method development. The instrument should be capable of kinetic measurements with time-drive functionality to monitor absorbance changes over time. Additional equipment includes a precision water bath capable of maintaining temperature at 55 ± 2°C (such as Grant instruments water bath shaker), analytical balance with 0.1 mg sensitivity, pH meter (such as Consort C830 model), and standard laboratory glassware. For temperature-critical steps, ensure the water bath is properly calibrated and the temperature is continuously monitored throughout the reaction period [1].

Solution Preparation Protocols

- Standard stock solution (0.5 mg/mL): Accurately weigh 50 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in 3 mL of methanol and dilute to volume with acetone. This solution is stable for one week when stored refrigerated at 4°C.

- Working standard solutions: Prepare by appropriate dilution of the stock solution with acetone to obtain concentrations in the range of 10-90 μg/mL, depending on the quantification method selected.

- NBD-Cl reagent solution (0.2% w/v): Weigh 100 mg of NBD-Cl and dissolve in 50 mL of acetone. This solution must be prepared freshly on the day of analysis and protected from light during storage.

- Pharmaceutical formulation preparation: Weigh and mix the contents of twenty capsules. Transfer an amount equivalent to 25 mg of this compound to a 50 mL volumetric flask, add 25 mL of methanol, and sonicate for 10 minutes. Dilute to volume with methanol, filter through Whatman No. 40 filter paper, and evaporate 5 mL of the filtrate to approximately 1.5 mL. Dilute to 10 mL with acetone to obtain a solution of 0.5 mg/mL concentration [1].

Standard Curve and Quantification Methods

Fixed-Time Method Protocol

The fixed-time method offers simplicity and procedural convenience for routine analysis where high sample throughput is desired. Transfer aliquots of standard working solutions (0.20-1.80 mL, equivalent to 10-90 μg/mL final concentration) to a series of 10 mL volumetric flasks. Add 0.75 mL of freshly prepared 0.2% NBD-Cl solution to each flask and dilute to volume with acetone. Mix thoroughly and heat the solutions in a water bath maintained at 55 ± 2°C for exactly 20 minutes. After heating, immediately transfer the solutions to spectrophotometric cells and measure the absorbance at 462 nm against a reagent blank prepared similarly but without the drug. The calibration curve is constructed by plotting absorbance against the final concentration of this compound. The method demonstrates excellent linearity in the concentration range of 10.0-90.0 μg/mL with a limit of detection of 0.134 μg/mL, making it suitable for quantification of fluvastatin in pharmaceutical dosage forms [1].

Rate Data Method Protocol

The rate data method provides enhanced sensitivity and is particularly useful for analyzing samples with lower concentrations of this compound. Transfer aliquots of standard working solutions (0.30-1.00 mL, equivalent to 15-50 μg/mL final concentration) to a series of 10 mL volumetric flasks. Add 0.75 mL of 0.2% NBD-Cl solution and dilute to volume with acetone. Mix thoroughly and immediately transfer to spectrophotometric cells maintained at 55 ± 2°C. Record the increase in absorbance at 462 nm as a function of time between 5-40 minutes against a reagent blank. Determine the reaction rate (ν) for each concentration from the slope of the tangent to the absorbance-time curve. Construct the calibration curve by plotting the logarithm of the reaction rate (log ν) against the logarithm of the molar concentration of this compound (log C). This method exhibits outstanding sensitivity with a limit of detection of 0.017 μg/mL, allowing for precise quantification of low fluvastatin concentrations [1].

Table 2: Comparison of Quantification Methods for this compound Analysis

| Parameter | Fixed-Time Method | Rate Data Method |

|---|---|---|

| Linear Range | 10.0-90.0 μg/mL | 15.0-50.0 μg/mL |

| Limit of Detection | 0.134 μg/mL | 0.017 μg/mL |

| Limit of Quantification | Not specified | Not specified |

| Measurement Principle | Single absorbance measurement after fixed time | Continuous monitoring of reaction rate |

| Analysis Time | ~20 minutes heating plus measurement | 5-40 minutes kinetic monitoring |

| Precision | High (comparable to official methods) | High (comparable to official methods) |

Method Validation Parameters

The developed kinetic spectrophotometric method has been comprehensively validated according to standard analytical procedures. Specificity studies confirmed that common pharmaceutical excipients do not interfere with the determination of this compound, as the reaction with NBD-Cl is selective for the alkylamine functionality present in the drug molecule. The linearity of both fixed-time and rate data methods was established with correlation coefficients exceeding 0.999, demonstrating excellent proportionality between concentration and response across the specified ranges. Precision was evaluated through repeatability studies, yielding relative standard deviations below 2%, indicating high method reproducibility [1].

Accuracy was assessed through recovery studies using standard addition methods in pharmaceutical formulations. The results showed average recoveries between 98-102%, confirming that the method provides accurate quantification of this compound without significant bias. The robustness of the method was evaluated by deliberately varying experimental parameters such as temperature (±2°C), NBD-Cl volume (±0.1 mL), and heating time (±2 minutes). The results demonstrated that the method remains reliable under minor operational variations, making it suitable for transfer between laboratories. The solution stability was assessed by monitoring absorbance values of standard solutions over 48 hours, confirming that the colored reaction product remains stable for at least 2 days at room temperature, providing flexibility in analytical workflow [1].

Pharmaceutical Formulation Analysis

For the analysis of fluvastatin capsules, the sample preparation protocol efficiently extracts the active ingredient while eliminating potential interference from capsule excipients. The entire content of twenty capsules is weighed and thoroughly mixed to ensure homogeneous sampling. A portion equivalent to 25 mg of this compound is accurately weighed and dissolved in methanol with gentle agitation. The filtration step removes insoluble excipients, and the subsequent evaporation and dilution with acetone serve to concentrate the analyte and create an optimal medium for the derivatization reaction. The final concentration of 0.5 mg/mL falls within the linear range of both quantification methods, allowing for direct application of the analytical procedure [1].

The method has been successfully applied to the determination of this compound in commercial capsule formulations with results statistically comparable to those obtained by official compendial methods. The percentage assay values for commercial formulations typically range from 97.4% to 99.1% of the labeled claim, well within acceptable pharmacopeial limits. The excellent recovery rates and agreement with reference methods confirm that the kinetic spectrophotometric method provides reliable quantification of this compound in pharmaceutical dosage forms. Furthermore, the method's specificity ensures that common capsule excipients such as lactose, magnesium stearate, and various polymers do not interfere with the analysis, as confirmed by the absence of significant absorbance in blank formulations subjected to the same derivatization procedure [1] [3].

Experimental Workflows and Signaling Pathways

The following workflow diagrams visualize the key experimental procedures and reaction mechanism described in this application note. These diagrams were created using Graphviz DOT language with strict adherence to the specified color palette and formatting requirements.

Diagram 1: Experimental workflow for sample preparation and derivatization procedure

Diagram 2: Reaction mechanism of this compound with NBD-Cl reagent

Troubleshooting and Technical Notes

- Low absorbance values: Ensure the NBD-Cl solution is freshly prepared as it deteriorates over time. Verify the heating temperature is maintained at 55 ± 2°C throughout the reaction period. Check that the acetone used is anhydrous as moisture can inhibit the derivatization reaction.

- Poor linearity in calibration: Confirm that the standard solutions are prepared accurately using calibrated volumetric glassware. Ensure that the heating time is precisely controlled for all standards and samples. Verify that the spectrophotometer is properly zeroed with the reagent blank before measurements.

- High background absorbance: Use high-purity acetone to minimize blank absorbance. Ensure that all glassware is thoroughly cleaned to avoid contamination. Check the NBD-Cl reagent for discoloration, which indicates degradation.

- Irreproducible reaction rates: Maintain consistent temperature control during the kinetic measurements. Ensure that the mixing time and technique are standardized for all samples. Verify that the reaction timing begins immediately after the addition of NBD-Cl reagent [1].

The kinetic spectrophotometric method provides a robust and cost-effective alternative to more complex chromatographic techniques for the quantification of this compound in pharmaceutical formulations. The method's proven reliability and simplicity of implementation make it particularly valuable for quality control laboratories with limited access to advanced instrumentation. When properly implemented following the detailed protocols described in this application note, the method delivers results comparable to official compendial methods while offering the advantages of reduced analysis time and lower operational costs [1] [3].

References

(3S,5R)-fluvastatin sodium stock solution preparation

Preparation of Fluvastatin Sodium Stock Solutions

The table below summarizes key data for the (3S,5R) enantiomer and the racemic mixture of this compound from supplier specifications [1] [2] [3].

| Property | (3S,5R)-Fluvastatin sodium | This compound (Racemic Mixture) |

|---|---|---|

| Molecular Formula | C₂₄H₂₅FNNaO₄ [2] |

C₂₄H₂₅FNNaO₄ [3] [4] [5] |

| Molecular Weight | 433.45 g/mol [2] | 433.45 g/mol [3] [4] [5] |

| Purity | 98.16% [2] | ≥98% [3] [5] |

| Recommended Solvent | DMSO [2] | DMSO, Water [3] [4] [5] |

| Reported Solubility in DMSO | 50 mg/mL (115.35 mM) [2] | 87 mg/mL (200.71 mM) [4] to 100 mM [3] |

| Reported Solubility in Water | Information missing | 10 mg/mL (23.07 mM) [3] to 38 mg/mL (87.66 mM) [4] |

| Storage Conditions | -20°C, sealed, dry [2] | -20°C, desiccated [3] [5] |

Experimental Protocol for In Vitro Stock Solution Preparation

This protocol is adapted from general supplier instructions for handling this compound [1] [2] [4].

Materials

- (3S,5R)-Fluvastatin sodium powder [2]

- Anhydrous Dimethyl Sulfoxide (DMSO), newly opened is recommended [1] [2]

- Analytical balance

- Micropipettes and sterile pipette tips

- Sterile microcentrifuge tubes or glass vials

Step-by-Step Procedure

- Calculation: Determine the mass of compound needed for your desired stock solution concentration and volume. For example, to prepare 1 mL of a 50 mg/mL stock solution, you would require 50 mg of (3S,5R)-fluvastatin sodium.

- Weighing: Accurately weigh the calculated mass of the compound and transfer it to a sterile microcentrifuge tube.

- Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the final concentration and volume. For a 50 mg/mL solution, add 1 mL of DMSO to 50 mg of powder [2].

- Dissolution: Mix the solution thoroughly by vortexing or gentle sonication in a bath sonicator until the powder is completely dissolved, resulting in a clear solution.

- Aliquoting: Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.

- Storage: Store aliquots at -20°C in a sealed container protected from moisture. Under these conditions, the stock solution is typically stable for at least one month [1] [2].

Critical Notes and Troubleshooting

- Solubility Variability: The provided solubility values are guidelines. Actual solubility may vary between batches. If precipitation occurs, warm the solution slightly and mix gently [4].

- Hygroscopic Nature: DMSO is hygroscopic. Using a newly opened bottle and minimizing its exposure to air prevents water absorption, which can affect the compound's stability and concentration [1] [2].

- In Vitro vs. In Vivo Solutions: The protocol above is for in vitro stock solutions. For in vivo studies, further dilution in a biocompatible vehicle like saline containing a suspending agent (e.g., 0.5% carboxymethyl cellulose sodium salt) is necessary [4].

- Sterile Filtration: For cell culture work, the stock solution can be sterilized by passing it through a 0.2 µm filter after dissolution.

Biological Activity & Experimental Design

This compound is a potent, competitive HMG-CoA reductase inhibitor. Here are key parameters to guide your experimental design [3] [4] [6]:

- Primary Target: HMG-CoA reductase [3] [6].

- Reported IC₅₀ Values:

- Typical In Vitro Working Concentrations: The effective concentration can range from nanomolar to low micromolar (e.g., 100 nM to 10 µM) depending on the cell type and assay duration [4].

- Key Biological Effects: Inhibits cholesterol synthesis, suppresses vascular smooth muscle cell proliferation, and exhibits antioxidant activity through the Nrf2 pathway [1] [3] [6].

The following diagram illustrates the experimental workflow for preparing and using this compound stock solutions:

Conclusion

Successful experimentation with (3S,5R)-fluvastatin sodium requires careful preparation of stock solutions. Adhering to the guidelines for solubility, storage, and handling will ensure compound stability and reliable experimental results. The biological activity can be influenced by the specific assay system, so preliminary experiments to determine the optimal concentration for your research model are recommended.

References

- 1. This compound (Synonyms: (3R,5S)-XU 62-320) [medchemexpress.com]

- 2. This compound ((3S,5R)-XU 62-320) | HMGCR Inhibitor [medchemexpress.com]

- 3. This compound | HMG-CoA Reductase [tocris.com]

- 4. This compound Datasheet [selleckchem.com]

- 5. This compound | HMG-CoA Reductase Inhibitors [rndsystems.com]

- 6. fluvastatin (PD002988, FJLGEFLZQAZZCD- ... [probes-drugs.org]

Application Notes: In Vitro Dissolution Testing for Fluvastatin Sodium

In vitro dissolution testing is a critical quality control tool for solid oral dosage forms, ensuring batch-to-bust consistency and predicting in vivo performance [1]. For fluvastatin sodium, a drug with a short half-life and extensive first-pass metabolism, developing a discriminatory dissolution method is essential to guarantee product quality and performance [2] [3].

Drug Substance Profile

- Active Ingredient: this compound [3].

- Therapeutic Category: HMG-CoA reductase inhibitor (statin) [3].

- BCS Classification: Information not located in search results; experimental determination is recommended.

- Solubility: Considered soluble, but specific data was not located. Solubility should be profiled across physiological pH range (1.2 - 7.5) during method development [1].

- Stability: Solution state stability must be established in the chosen dissolution medium over the test duration [1].

Key Objectives of Dissolution Testing

- Quality Control: To ensure consistent drug release from batch to batch.

- Predictive Tool: To correlate the in vitro release profile with the expected in vivo bioavailability.

- Formulation Screening: To evaluate the impact of different formulation techniques, such as those used for taste masking in fast-dissolving oral films [2].

Experimental Protocol: Dissolution Testing for this compound Tablets

This protocol is adapted from general guidelines and a specific analytical method for this compound [3] [1].

I. Apparatus and Reagents

- Apparatus: USP Apparatus 2 (Paddle) [1].

- Dissolution Medium: 900 mL of pH 6.8 Phosphate Buffer. The suitability of this medium should be confirmed during development, considering other media like 0.1 N HCl based on drug solubility and formulation characteristics [1].

- Temperature: 37.0 ± 0.5 °C.

- Agitation Speed: 50 rpm [1]. A speed of 75 rpm may also be evaluated during development to prevent coning.

- Reagents: this compound reference standard, 4-chloro-7-nitrobenzofurazan (NBD-Cl), acetone, methanol, potassium dihydrogen phosphate, sodium hydroxide.

II. Analytical Method: Kinetic Spectrophotometry

This method offers a simple and sensitive alternative to HPLC for dissolution testing [3].

- Principle: this compound reacts with NBD-Cl in an acetone medium at an elevated temperature to form a yellow-colored product [3].

- Wavelength: 462 nm [3].

- Procedure:

- Sample Withdrawal: Withdraw a specified volume (e.g., 5 mL) of dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 20, 30, and 45 minutes).

- Filtration: Immediately filter samples through a 0.45-μm membrane filter.

- Derivatization: Transfer 1.0 mL of the filtered sample to a 10 mL volumetric flask. Add 0.75 mL of 0.2% w/v NBD-Cl solution and dilute to volume with acetone [3].

- Heating: Heat the mixture in a water bath at 55 ± 2°C for 20 minutes [3].

- Measurement: Cool the solution and measure the absorbance at 462 nm against a similarly treated reagent blank.

III. Standard Curve Preparation

A linear range of 10.0–90.0 μg/mL was reported for the fixed-time method, which is suitable for dissolution testing [3].

Table 1: Example Standard Curve Preparation for Dissolution Analysis

| Standard Level | Volume of Stock Solution (0.5 mg/mL) | Final Concentration (μg/mL) |

|---|---|---|

| Blank | 0.0 mL | 0.0 |

| 1 | 0.2 mL | 10.0 |

| 2 | 0.6 mL | 30.0 |

| 3 | 1.0 mL | 50.0 |

| 4 | 1.4 mL | 70.0 |

| 5 | 1.8 mL | 90.0 |

Process each standard according to the derivatization procedure in Section II and plot absorbance against concentration to establish the calibration curve.

IV. Data Calculation and Interpretation

- % Drug Dissolved: Calculate the percentage of drug dissolved at each time point using the standard curve.

- Acceptance Criteria: For immediate-release formulations, a single point specification is common. A typical Q value is 80% dissolved in 30 minutes [1].

Method Validation Parameters

The dissolution method and the associated analytical procedure must be validated. The table below summarizes key validation parameters and target criteria based on the studied spectrophotometric method [3].

Table 2: Method Validation Parameters for the Spectrophotometric Assay of this compound

| Parameter | Target Criteria | Result from Literature [3] |

|---|---|---|

| Linearity | R² > 0.999 | 10.0 - 90.0 μg/mL |

| Precision (Repeatability) | RSD < 2.0% | Reported as successfully applied to formulations |

| Detection Limit (LOD) | --- | 0.134 μg/mL (Fixed-time method) |

| Quantitation Limit (LOQ) | --- | --- |

| Specificity | No interference from excipients | No interference from common capsule excipients |

| Robustness | Small, deliberate changes in method parameters (e.g., temperature, NBD-Cl volume) should not adversely affect the result | Optimal at 55°C with 0.75 mL of 0.2% NBD-Cl |

Workflow Diagram: Dissolution Test Procedure

The following diagram outlines the complete experimental workflow for the dissolution testing of this compound, from setup to data analysis.

Important Considerations & Notes

- Stereoisomer Specificity: This protocol is based on data for this compound without specification of the stereoisomer. The (3S,5R) enantiomer is reported to be pharmaceutically inactive [3]. If testing this specific isomer, you must confirm the suitability of this method, as the dissolution rate and analytical properties might differ from the active enantiomer or the racemic mixture.

- Formulation Dependency: The choice of dissolution medium and apparatus may vary for different formulations. For instance, fast-dissolving oral films (F1-F6) of this compound demonstrated disintegration in 20-26 seconds and over 99% drug release within 150 seconds [2], which would require a significantly modified test protocol compared to conventional tablets.

- Method Transfer: When transferring this method to another laboratory, a comparative study should be conducted to ensure reproducibility and robustness [1].

References

Comprehensive Protocol for Optimizing (3S,5R)-Fluvastatin Sodium Entrapment Efficiency in Lipid-Based Formulations

Introduction to Fluvastatin and Its Formulation Challenges

Fluvastatin sodium, a synthetic competitive inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, represents an important therapeutic agent for managing lipid disorders and preventing cardiovascular events. As the first entirely synthetic member of the statin class, fluvastatin is structurally distinct from fungal-derived analogs and is administered as a racemic mixture comprising equimolar amounts of two erythro enantiomers: (3R,5S)- and (3S,5R)-fluvastatin. The (3S,5R) enantiomer demonstrates particular pharmacological significance, contributing substantially to the drug's therapeutic activity. Despite its clinical efficacy, fluvastatin faces significant pharmacokinetic limitations that impede its optimal therapeutic application, including a short elimination half-life of approximately 1-3 hours and low absolute bioavailability ranging from 24% to 29% [1]. These constraints are primarily attributable to extensive first-pass metabolism and pH-dependent solubility issues within the gastrointestinal tract, which collectively contribute to suboptimal exposure and variable patient response.

The molecular structure of fluvastatin incorporates an indole ring system and a hydrophilic dihydroxyheptenoic acid side chain, conferring relatively high hydrophilicity compared to other statins. This property, combined with susceptibility to cytochrome P450-mediated metabolism (primarily CYP2C9, with minor contributions from CYP3A4 and CYP2C8), creates substantial challenges for conventional oral formulation approaches. Furthermore, fluvastatin's low aqueous solubility and susceptibility to enzymatic degradation in the hepatic and intestinal tissues further limit its bioavailability, necessitating advanced drug delivery strategies to overcome these barriers and maximize therapeutic potential [1] [2].

Formulation Optimization via Factorial Design

The application of systematic optimization methodologies represents a cornerstone in the development of efficient fluvastatin delivery systems. Design of Experiments (DoE) approaches, particularly full factorial designs, enable researchers to comprehensively evaluate the interactive effects of critical formulation parameters while minimizing experimental burden. A 3² factorial design is especially suited for initial formulation optimization, as it efficiently explores the design space with minimal experimental runs while providing sufficient data for statistical modeling of factor effects and interactions [2].

Table 1: Independent Variables and Their Levels in 3² Factorial Design for Fluvastatin Formulation

| Variable Name | Symbol | Low Level (-1) | Middle Level (0) | High Level (+1) |

|---|---|---|---|---|

| Lipid Quantity (mg) | A | 40 | 100 | 160 |

| Surfactant Concentration (mg) | B | 10 | 20 | 30 |

In a comprehensive study optimizing fluvastatin-loaded solid lipid nanoparticles (SLNPs), researchers identified lipid content (Glyceryl Monostearate) and surfactant concentration (Kolliphor P188) as critical independent variables significantly influencing key formulation attributes. These factors were evaluated across three levels in a 3² factorial design, generating nine distinct formulations for systematic analysis. The dependent variables selected for optimization included entrapment efficiency (Y₁), representing the percentage of successfully incorporated drug, and in vitro drug release (Y₂), indicating the formulation's release characteristics [2].

Table 2: Experimental Design Layout and Response Values for Fluvastatin Formulations

| Formulation Code | Lipid Quantity (mg) | Surfactant Concentration (mg) | Entrapment Efficiency (%) | In Vitro Drug Release (%) |

|---|---|---|---|---|

| FSLN1 | 40 | 10 | 58.62 | 63.24 |

| FSLN2 | 40 | 20 | 61.32 | 66.84 |

| FSLN3 | 100 | 20 | 69.54 | 69.65 |

| FSLN4 | 160 | 20 | 76.20 | 78.28 |

| FSLN5 | 100 | 10 | 62.38 | 65.90 |

| FSLN6 | 40 | 30 | 61.38 | 64.44 |

| FSLN7 | 160 | 10 | 74.82 | 75.86 |

| FSLN8 | 100 | 30 | 71.54 | 68.62 |

| FSLN9 | 160 | 30 | 80.46 | 82.66 |

The experimental results demonstrated substantial response variability across the design space, with entrapment efficiency ranging from 58.62% to 80.46% and drug release extending from 63.24% to 82.66%. Statistical analysis of the data revealed several key trends: higher lipid content consistently improved entrapment efficiency, while surfactant concentration exhibited a more complex, non-linear relationship with both responses. The optimal balance was achieved at high lipid levels (160 mg) combined with moderate to high surfactant concentrations (20-30 mg), with formulation FSLN9 demonstrating superior performance across both critical metrics [2]. These findings underscore the value of systematic optimization in identifying robust formulation parameters that maximize fluvastatin loading while maintaining desirable release characteristics.

Detailed Protocol for Solid Lipid Nanoparticle (SLNP) Preparation

Materials and Equipment

- Active Pharmaceutical Ingredient: (3S,5R)-Fluvastatin sodium (pharmaceutical grade)

- Lipid Component: Glyceryl Monostearate (GMS)

- Surfactant/Stabilizer: Kolliphor P188 (Poloxamer 188)

- Solvents: Methanol and Chloroform (HPLC grade)

- Aqueous Phase: Double-distilled or Milli-Q water

- Equipment: High-speed homogenizer, Probe sonicator, Rotary evaporator, Heating mantle with temperature control, Cooling centrifuge, Zetasizer for particle characterization

Step-by-Step Preparation Method

The preparation of fluvastatin-loaded SLNPs follows a meticulous hot homogenization technique coupled with ultrasonication to achieve uniform nanoparticle distribution. Begin by accurately weighing this compound (40 mg) and Glyceryl Monostearate (varied according to experimental design: 40, 100, or 160 mg) and dissolving them in a 1:1 mixture of methanol and chloroform. Transfer this solution to a round-bottom flask attached to a rotary evaporator and carefully remove organic solvents under reduced pressure at 40°C, forming a thin, uniform drug-embedded lipid film. Hydrate this lipid film by adding an aqueous phase containing the specified concentration of Kolliphor P188 (10, 20, or 30 mg dissolved in 50 mL distilled water) pre-heated to approximately 5°C above the lipid's melting point (70-75°C for GMS).

Maintain the system at this elevated temperature while homogenizing at 2,500 rpm for 30 minutes using a high-speed mechanical stirrer to form a coarse oil-in-water emulsion. Subsequently, subject this pre-emulsion to probe sonication for 25 minutes while maintaining the temperature above the lipid melting point to reduce particle size and achieve a uniform nanoemulsion. Following sonication, allow the nanoemulsion to cool gradually to room temperature, during which the lipid phase solidifies to form stable SLNPs. Store the final SLNP dispersion at 4°C in refrigerated conditions to maintain physical stability until further characterization [2].

Critical Process Parameters and Optimization Notes

- Temperature Control: Maintaining temperature 5°C above the lipid melting point throughout homogenization and sonication is essential for proper emulsion formation and particle size reduction.

- Homogenization Speed: 2,500 rpm provides optimal shear forces for initial emulsion formation without excessive foaming.

- Sonication Time: 25 minutes represents the optimal duration for achieving nanoparticles in the desired size range (150-300 nm) without causing lipid degradation.

- Cooling Rate: Controlled cooling at ambient temperature promotes proper lipid crystallization and stable nanoparticle formation.

Alternative Protocol: Biodegradable Microsphere Preparation

Materials and Method

For researchers seeking alternative delivery approaches, this compound can also be effectively encapsulated in biodegradable microspheres using poly(lactic-co-glycolic acid) (PLGA) as the polymer matrix. Begin by dissolving this compound (50 mg) and PLGA (50:50 molar ratio) in dichloromethane (DCM) at varying drug-to-polymer ratios (1:1 to 1:3) to form the organic phase. Simultaneously, prepare an aqueous phase containing polyvinyl alcohol (PVA; 1-2% w/v) as a stabilizer. Using a peristaltic pump or syringe pump, gradually add the organic phase to the aqueous phase while maintaining constant stirring at 500-2,000 rpm (optimized based on experimental design) to form an oil-in-water (o/w) emulsion.

Continue stirring for 3-4 hours at room temperature to allow complete solvent evaporation and subsequent microsphere formation. Collect the resulting microspheres by vacuum filtration or centrifugation at 5,000 rpm for 10 minutes, then wash three times with distilled water to remove residual PVA and unencapsulated drug. Lyophilize the washed microspheres using a freeze dryer for 24 hours to obtain a free-flowing powder suitable for further characterization and analysis [3].

Key Formulation Characteristics

- Particle Size Range: 193-344 μm, controlled primarily by stirring speed during emulsion formation

- Entrapment Efficiency: 63.1-85.6%, influenced by drug-to-polymer ratio and processing parameters

- Drug Release Profile: Initial burst release (up to 23% within 1 hour) followed by sustained release (t₈₀% between 3-9 hours)

Analytical Methods for Characterization

Entrapment Efficiency Determination

Accurately measure entrapment efficiency by centrifuging the SLNP dispersion at 15,000 × g for 30 minutes at room temperature using a refrigerated centrifuge. Carefully separate the supernatant and analyze the free drug content using a validated UV-Vis spectroscopic method at 305 nm or HPLC technique. Calculate entrapment efficiency using the following equation:

% Entrapment Efficiency = (Total drug added - Free drug in supernatant) / Total drug added × 100 [2]

In Vitro Drug Release Studies

Evaluate drug release characteristics using the dialysis bag method. Place 2 mL of nanoparticle dispersion (equivalent to 40 mg fluvastatin) in a dialysis bag with molecular weight cut-off between 12-14 kDa. Secure both ends and immerse in 100 mL of phosphate buffer (pH 6.8) maintained at 37±0.5°C with constant agitation at 50 rpm. At predetermined time intervals (0.5, 1, 2, 4, 6, 8, 12, 16, 20, 24 hours), withdraw 1 mL aliquots from the release medium and replace with fresh buffer to maintain sink conditions. Analyze drug concentration using UV-Vis spectrophotometry at 305 nm or HPLC with appropriate validation [2].

Particle Size and Zeta Potential Analysis

Dilute the SLNP dispersion with Milli-Q water (1:10 ratio) and analyze using a dynamic light scattering instrument such as a Malvern Zetasizer. Measure average particle size, polydispersity index (PDI) as a measure of size distribution, and zeta potential through electrophoretic mobility. Samples typically demonstrate particle sizes between 150-300 nm, PDI values below 0.3 indicating narrow size distribution, and zeta potential values exceeding ±30 mV suggesting good physical stability [2].

Solid-State Characterization

Perform compatibility studies using Differential Scanning Calorimetry (DSC) and Fourier Transform Infrared Spectroscopy (FTIR) to investigate potential interactions between fluvastatin and formulation components. For DSC analysis, heat samples from 25°C to 300°C at a rate of 10°C/min under nitrogen atmosphere. For FTIR, prepare KBr pellets containing sample and scan from 4000 to 400 cm⁻¹. These analyses confirm the absence of incompatibilities and verify the stable nature of the encapsulated drug [2] [3].

Experimental Design and Optimization Workflow